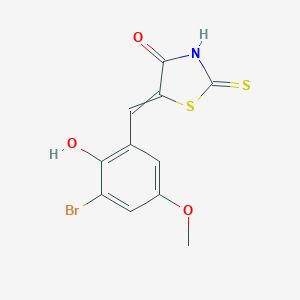
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine involves several steps, each requiring specific reaction conditions. The preparation typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, oxidation, and reduction processes, depending on the desired final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production process also includes purification steps to remove any impurities and ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Propriétés
Formule moléculaire |
C26H26N2O |
|---|---|
Poids moléculaire |
382.5g/mol |
Nom IUPAC |
1-[5-methyl-3-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C26H26N2O/c1-18-14-23(16-27-25(18)21-10-6-4-7-11-21)24-15-19(2)26(28(17-24)20(3)29)22-12-8-5-9-13-22/h4-16,24,26H,17H2,1-3H3 |
Clé InChI |
OWKLUUUEZDCPRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415138.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415143.png)




![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415149.png)
![4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE](/img/structure/B415150.png)

![ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415152.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415153.png)
![ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415155.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415157.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415160.png)
